

An In-depth Technical Guide to the Physical and Chemical Properties of Dipropylamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylamine (IUPAC name: N-propylpropan-1-amine) is a secondary aliphatic amine with the chemical formula (CH₃CH₂CH₂)₂NH. It is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, pharmaceuticals, and rubber chemicals. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of its physical and chemical properties is paramount for its safe handling, effective use in reactions, and the development of new synthetic methodologies. This guide provides a comprehensive overview of the core physical and chemical characteristics of **dipropylamine**, detailed experimental protocols for property determination, and visualizations of its synthesis and chemical interactions.

Physical Properties

Dipropylamine is a colorless liquid with a characteristic ammonia-like or fishy odor.[1] It is less dense than water and its vapors are heavier than air.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **Dipropylamine**



Property	Value
CAS Number	142-84-7
Molecular Formula	C6H15N
Molecular Weight	101.19 g/mol [1]
Appearance	Colorless liquid[2]
Odor	Ammonia-like, fishy[1][2]
Boiling Point	109.2 °C to 110 °C[2]
Melting Point	-63 °C[2]
Density	0.738 g/mL at 20 °C[2]
Vapor Pressure	20.1 mmHg at 25 °C[1]
Vapor Density	3.5 (Air = 1)[1]
Refractive Index (n ²⁰ /D)	1.4049
Viscosity	0.517 mPa·s at 25 °C
Solubility in Water	35 g/L (miscible)[1]
Solubility in Organic Solvents	Soluble in ethanol, ether, and acetone[1]
log K₀w (Octanol-Water Partition Coefficient)	1.67[1]

Chemical Properties

As a secondary amine, the chemical properties of **dipropylamine** are primarily defined by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity.

Table 2: Chemical and Safety-Related Properties of Dipropylamine



Property	Value
рКа	11.0[1]
Flash Point	7 °C (45 °F) - Closed Cup[3]
Autoignition Temperature	280 °C (536 °F)[2]
Explosive Limits in Air	1.8 - 9.3 % (v/v)

Dipropylamine is a moderately strong base with a pKa of 11.0, meaning it will exist predominantly in its protonated form in acidic conditions.[1][4] It reacts exothermically with acids to form salts.[5] Its nucleophilic nature allows it to participate in a variety of chemical reactions, including:

- Alkylation and Acylation: It readily reacts with alkyl halides and acyl halides to form tertiary amines and amides, respectively.[6]
- Reaction with Nitrosating Agents: In the presence of nitrous acid (formed from sodium nitrite
 and a strong acid), dipropylamine can form N-nitrosodipropylamine, a potentially
 carcinogenic compound.[7][8]
- Incompatibilities: **Dipropylamine** is incompatible with strong oxidizing agents, acids, organic anhydrides, isocyanates, aldehydes, and ketones.[7][9] It may also attack some forms of plastics and corrode metals such as aluminum, copper, lead, tin, and zinc.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of dipropylamine.

Infrared (IR) Spectroscopy

The IR spectrum of **dipropylamine** exhibits characteristic absorption bands that correspond to the vibrations of its functional groups. Key peaks include:

• N-H Stretch: A weak to medium absorption band around 3280-3300 cm⁻¹ is characteristic of the N-H stretching vibration in secondary amines.



- C-H Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl groups.
- N-H Bend: A bending vibration for the N-H bond can be observed in the 1550-1650 cm⁻¹ region.
- C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1020-1220 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **dipropylamine** is relatively simple and shows three distinct signals corresponding to the different proton environments in the propyl chains.
 - A triplet at approximately 0.9 ppm corresponds to the six protons of the two methyl (-CH₃) groups, split by the adjacent methylene protons.
 - A sextet (or multiplet) around 1.5 ppm is due to the four protons of the two central methylene (-CH₂-) groups.
 - A triplet at roughly 2.5 ppm arises from the four protons of the two methylene (-CH₂-) groups directly attached to the nitrogen atom.
 - The N-H proton signal is a broad singlet that can appear over a wide range and may exchange with deuterium oxide (D₂O).
- ¹³C NMR: The carbon-13 NMR spectrum of **dipropylamine** displays three signals, consistent with the three non-equivalent carbon atoms in the molecule.
 - The methyl carbon (-CH₃) appears furthest upfield, typically around 11-12 ppm.
 - The central methylene carbon (-CH₂-) is found in the 20-23 ppm region.
 - The methylene carbon adjacent to the nitrogen (-CH₂-N) is the most deshielded,
 appearing around 50-52 ppm.[10][11]

Mass Spectrometry



The electron ionization mass spectrum of **dipropylamine** shows a molecular ion peak ([M]⁺) at an m/z of 101. The fragmentation pattern is characteristic of aliphatic amines. The base peak is typically observed at m/z 72, which corresponds to the loss of an ethyl radical via alphacleavage, a common fragmentation pathway for amines. Other significant fragments may be observed at m/z 43 (propyl cation) and m/z 30.

Experimental Protocols

The following are detailed methodologies for determining key physical and chemical properties of **dipropylamine**.

Determination of Boiling Point (Adapted from ASTM D1120)

- Apparatus: A 100-mL round-bottom flask, a reflux condenser, a calibrated thermometer, boiling chips, and a heating mantle.
- Procedure:
 - 1. Add 50 mL of **dipropylamine** and a few boiling chips to the round-bottom flask.[2]
 - 2. Assemble the apparatus for simple distillation with the thermometer bulb positioned just below the side arm of the distillation head to ensure it is immersed in the vapor phase.
 - 3. Begin heating the flask gently with the heating mantle.
 - 4. Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb.[2]
 - 5. The stable temperature reading during distillation is the equilibrium boiling point.
 - 6. Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

Determination of Water Solubility (Based on OECD Guideline 105)



- Apparatus: A 250-mL flask with a stopper, a magnetic stirrer, a constant temperature bath (25 °C), and analytical balance.
- Procedure (Flask Method):
 - 1. Add approximately 100 mL of deionized water to the flask.
 - 2. Place the flask in the constant temperature bath set at 25 °C and allow it to equilibrate.
 - 3. Add an excess amount of **dipropylamine** to the water (e.g., 5-10 g) to create a saturated solution.
 - 4. Stopper the flask and stir the mixture vigorously for 24 hours to ensure equilibrium is reached.
 - 5. After 24 hours, stop stirring and allow any undissolved **dipropylamine** to settle for at least 24 hours, maintaining the constant temperature.
 - 6. Carefully withdraw a known volume of the clear aqueous phase.
 - 7. Determine the concentration of **dipropylamine** in the aqueous sample using a suitable analytical method, such as gas chromatography or titration.
 - 8. Express the solubility in g/L.

Determination of pKa (Based on Potentiometric Titration, adapted from ISO 6618 principles)

- Apparatus: A calibrated pH meter with an electrode, a 100-mL beaker, a magnetic stirrer, and a burette.
- Reagents: 0.1 M Hydrochloric acid (HCl) solution, standardized.
- Procedure:
 - 1. Accurately weigh a sample of **dipropylamine** (e.g., 0.5 g) and dissolve it in approximately 50 mL of deionized water in the beaker.



- 2. Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
- 3. Allow the pH reading to stabilize and record the initial pH.
- 4. Begin titrating with the 0.1 M HCl solution, adding small increments (e.g., 0.5 mL) at a time.
- 5. Record the pH after each addition, allowing the reading to stabilize before proceeding.
- 6. Continue the titration well past the equivalence point (the point of rapid pH change).
- 7. Plot a graph of pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest part of the curve.
- 8. Determine the volume of HCl required to reach the half-equivalence point (half the volume of HCl at the equivalence point).
- 9. The pKa is equal to the pH of the solution at the half-equivalence point.

Purity Assessment by Gas Chromatography (General Procedure)

- Apparatus: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a PEG-based phase).
- Procedure:
 - Prepare a dilute solution of dipropylamine in a suitable solvent (e.g., methanol or dichloromethane).
 - 2. Set the GC operating conditions: injector temperature, detector temperature, oven temperature program (e.g., starting at a low temperature and ramping up), and carrier gas flow rate.
 - 3. Inject a small volume (e.g., $1 \mu L$) of the prepared sample into the GC.
 - 4. Record the resulting chromatogram.

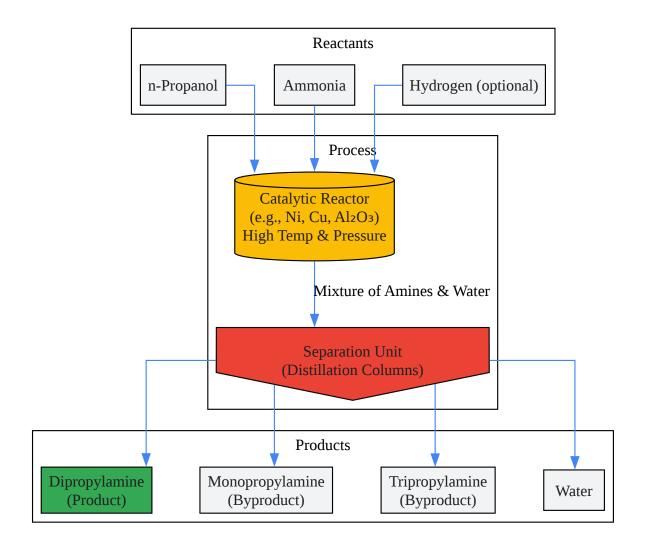


5. The purity of the **dipropylamine** can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, calibration with a certified reference standard is required.

Synthesis and Chemical Incompatibility Industrial Synthesis of Dipropylamine

The primary industrial method for producing **dipropylamine** is the reductive amination of n-propanol with ammonia over a heterogeneous catalyst at elevated temperature and pressure. [7][12] The process typically yields a mixture of mono-, di-, and tripropylamine, which are then separated by distillation.[7]





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Caption: Industrial synthesis of dipropylamine via reductive amination of n-propanol.

Chemical Incompatibility Diagram

Dipropylamine's basicity and nucleophilicity lead to hazardous reactions with several classes of compounds. This diagram illustrates key incompatibilities.





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Caption: Key chemical incompatibilities of dipropylamine.

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